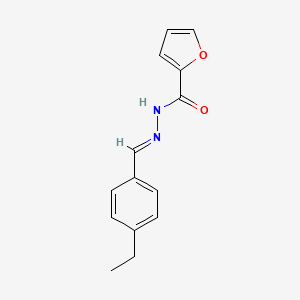

4-(2-Benzylidenehydrazinyl)-5-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(2-ベンジリデンヒドラジニル)-5-(4-エトキシフェニル)-4H-1,2,4-トリアゾール-3-チオールは、その独特の構造特性と潜在的な用途から、様々な科学研究分野で注目を集めている複素環式化合物です。この化合物は、1,2,4-トリアゾール類に属し、これらの化合物は多様な生物活性と化学反応性を示すことで知られています。

準備方法

合成経路と反応条件

4-(2-ベンジリデンヒドラジニル)-5-(4-エトキシフェニル)-4H-1,2,4-トリアゾール-3-チオールの合成には、通常、適切なヒドラジン誘導体とエトキシフェニル置換トリアゾール前駆体の縮合が用いられます。反応条件には、エタノールやメタノールなどの溶媒の使用が含まれ、縮合過程を促進するために加熱が必要となる場合があります。酢酸などの触媒を使用すると、反応速度を向上させることができます。

工業生産方法

この化合物の具体的な工業生産方法はよく文書化されていませんが、一般的なアプローチでは、実験室規模の合成手順をスケールアップする必要があります。これには、高収率と高純度を確保するための反応条件の最適化、および再結晶やクロマトグラフィーなどの精製技術の実施が含まれます。

化学反応の分析

反応の種類

4-(2-ベンジリデンヒドラジニル)-5-(4-エトキシフェニル)-4H-1,2,4-トリアゾール-3-チオールは、次のような様々な化学反応を起こします。

酸化: この化合物は、スルホキシドまたはスルホンを形成するために酸化することができます。

還元: 還元反応は、ヒドラゾン部分をヒドラジン誘導体に変換することができます。

置換: トリアゾール環は求核置換反応に関与し、様々な置換誘導体の形成につながる可能性があります。

一般的な試薬と条件

酸化: 過酸化水素やm-クロロ過安息香酸(m-CPBA)などの試薬が一般的に使用されます。

還元: 水素化ホウ素ナトリウム(NaBH4)または水素化アルミニウムリチウム(LiAlH4)が典型的な還元剤です。

置換: アミンやチオールなどの求核剤を塩基性条件下で使用して置換を行うことができます。

主な生成物

これらの反応から生成される主な生成物には、使用する特定の反応条件と試薬に応じて、スルホキシド、スルホン、ヒドラジン誘導体、および様々な置換トリアゾールが含まれます。

科学的研究の応用

化学: より複雑な複素環式化合物の合成のためのビルディングブロックとして役立ちます。

生物学: この化合物は抗菌性と抗真菌性を示し、新たな治療薬の開発候補となっています。

医学: 研究では、潜在的な抗がん作用が示されており、創薬・開発への応用が期待されています。

産業: 腐食抑制剤など、特定の化学的性質を持つ新素材の開発に用いることができます。

作用機序

4-(2-ベンジリデンヒドラジニル)-5-(4-エトキシフェニル)-4H-1,2,4-トリアゾール-3-チオールの作用機序には、様々な分子標的との相互作用が関与しています。この化合物は、活性部位に結合するか、重要な補因子と相互作用することで、酵素活性を阻害することができます。抗菌作用の場合、細胞膜の完全性を破壊するか、重要な代謝経路を妨害します。抗がん作用は、特定のシグナル伝達経路の活性化によるがん細胞のアポトーシス誘導能力に起因しています。

類似化合物の比較

4-(2-ベンジリデンヒドラジニル)-5-(4-エトキシフェニル)-4H-1,2,4-トリアゾール-3-チオールは、次のような他の類似化合物と比較することができます。

4-(2-ベンジリデンヒドラジニル)-5-フェニル-4H-1,2,4-トリアゾール-3-チオール: エトキシ基を欠いており、生物活性や化学反応性に影響を与える可能性があります。

4-(2-ベンジリデンヒドラジニル)-5-(4-メトキシフェニル)-4H-1,2,4-トリアゾール-3-チオール: エトキシ基の代わりにメトキシ基を含んでおり、溶解性や分子標的との相互作用が変わる可能性があります。

4-(2-ベンジリデンヒドラジニル)-5-(4-クロロフェニル)-4H-1,2,4-トリアゾール-3-チオール: 塩素原子の存在は、その電子特性と反応性に大きな影響を与える可能性があります。

4-(2-ベンジリデンヒドラジニル)-5-(4-エトキシフェニル)-4H-1,2,4-トリアゾール-3-チオールの独自性は、その特定の置換パターンにあり、これがその化学的挙動と生物活性を左右しています。

類似化合物との比較

4-(2-Benzylidenehydrazinyl)-5-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol can be compared with other similar compounds, such as:

4-(2-Benzylidenehydrazinyl)-5-phenyl-4H-1,2,4-triazole-3-thiol: Lacks the ethoxy group, which may affect its biological activity and chemical reactivity.

4-(2-Benzylidenehydrazinyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol: Contains a methoxy group instead of an ethoxy group, potentially altering its solubility and interaction with molecular targets.

4-(2-Benzylidenehydrazinyl)-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol: The presence of a chlorine atom can significantly impact its electronic properties and reactivity.

The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical behavior and biological activity.

特性

CAS番号 |

624724-89-6 |

|---|---|

分子式 |

C17H17N5OS |

分子量 |

339.4 g/mol |

IUPAC名 |

4-[(2E)-2-benzylidenehydrazinyl]-3-(4-ethoxyphenyl)-1H-1,2,4-triazole-5-thione |

InChI |

InChI=1S/C17H17N5OS/c1-2-23-15-10-8-14(9-11-15)16-19-20-17(24)22(16)21-18-12-13-6-4-3-5-7-13/h3-12,21H,2H2,1H3,(H,20,24)/b18-12+ |

InChIキー |

ISVCGBLDRYOFML-LDADJPATSA-N |

異性体SMILES |

CCOC1=CC=C(C=C1)C2=NNC(=S)N2N/N=C/C3=CC=CC=C3 |

正規SMILES |

CCOC1=CC=C(C=C1)C2=NNC(=S)N2NN=CC3=CC=CC=C3 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(5E)-5-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]pentanoic acid](/img/structure/B12015854.png)

![4-chloro-3-[(dipropylamino)sulfonyl]-N-(1-phenylethyl)benzamide](/img/structure/B12015856.png)

![3-(4-bromophenyl)-2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12015857.png)

![2-{[3-(1H-Imidazol-1-YL)propyl]amino}-3-[(E)-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B12015860.png)

![N-[2-[(2E)-2-[(2,3-dimethoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-4-propoxybenzamide](/img/structure/B12015867.png)

![4-{[(E)-(2,3-Dimethoxyphenyl)methylidene]amino}-5-[4-(dimethylamino)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B12015888.png)

![4-({(E)-[4-(benzyloxy)phenyl]methylidene}amino)-5-(3-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12015895.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12015896.png)

![11-((5Z)-5-{[3-(4-Ethoxy-3-fluorophenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)undecanoic acid](/img/structure/B12015914.png)